Liberine

Description

Properties

IUPAC Name |

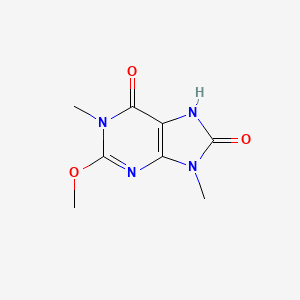

2-methoxy-1,9-dimethyl-7H-purine-6,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-11-5-4(9-7(11)14)6(13)12(2)8(10-5)15-3/h1-3H3,(H,9,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVFNSHOEYLXJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=N2)OC)C)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045662 |

Source

|

| Record name | Liberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56119-16-5 |

Source

|

| Record name | Liberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W7FN2S6JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Liberine

Executive Summary

This technical guide addresses the purine (B94841) alkaloid Liberine, also identified by its chemical name O(2),1,9-trimethyluric acid. A thorough review of the scientific literature reveals that while the chemical identity of Liberine is established, its pharmacological profile and specific mechanism of action are largely uncharacterized. It is found in natural sources such as coffee beans, tea, and cocoa beans.[1]

Due to its structural similarity to other methylxanthines like caffeine (B1668208), a well-known adenosine (B11128) receptor antagonist, it is hypothesized that Liberine may exhibit similar pharmacological activity. However, it is critical to note that there is currently a lack of direct experimental evidence, quantitative data, and established experimental protocols in the public domain to definitively confirm this hypothesis or elucidate a precise mechanism of action for Liberine itself.

This guide provides the known chemical properties of Liberine and explores its hypothesized mechanism of action as an adenosine receptor antagonist, based on its structural analogy to caffeine. The included signaling pathway diagram is a representation of this theoretical mechanism and should not be interpreted as experimentally verified for Liberine.

Chemical and Physical Properties of Liberine

Liberine is a purine alkaloid with the chemical formula C₈H₁₀N₄O₃.[1] Its fundamental properties are summarized below.

| Property | Data | Reference |

| IUPAC Name | 2-Methoxy-1,9-dimethyl-7,9-dihydro-1H-purine-6,8-dione | [1] |

| Other Names | O(2),1,9-trimethyluric acid, O(2),1,9-Trimethylurate | [1] |

| CAS Number | 56119-16-5 | [1] |

| Molecular Formula | C₈H₁₀N₄O₃ | [1] |

| Molar Mass | 210.193 g·mol⁻¹ | [1] |

Hypothesized Mechanism of Action: Adenosine Receptor Antagonism

While direct pharmacological studies on Liberine are scarce, its structure as a trimethylated xanthine (B1682287) derivative suggests a potential interaction with adenosine receptors. Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G-protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.

Other methylxanthines, most notably caffeine (1,3,7-trimethylxanthine), exert their stimulant effects primarily by acting as competitive antagonists at A₁ and A₂ₐ adenosine receptors. By blocking these receptors, they inhibit the natural sedative effects of adenosine, leading to increased neuronal excitability and arousal.

Given this precedent, it is plausible that Liberine functions in a similar manner. The hypothesized mechanism involves Liberine binding to adenosine receptors, thereby preventing adenosine from binding and initiating its downstream signaling cascade. The antagonism of A₂ₐ receptors, in particular, is linked to the modulation of dopaminergic and glutamatergic neurotransmission, which is a key target in neurodegenerative conditions like Parkinson's disease.

Theoretical Signaling Pathway

The following diagram illustrates the hypothetical antagonism of the Adenosine A₂ₐ receptor by Liberine. In this model, Liberine prevents adenosine from activating the receptor, which in turn blocks the downstream activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Quantitative Data

A comprehensive search of scientific databases has yielded no publicly available quantitative data for Liberine. Key metrics essential for characterizing its mechanism of action, such as:

-

Binding affinities (Kᵢ) for adenosine receptor subtypes or other potential targets.

-

Potency values (EC₅₀ or IC₅₀) in functional assays.

-

Efficacy measurements .

are not documented in the literature. Without this data, the potency, selectivity, and therapeutic potential of Liberine remain unknown.

Experimental Protocols

Consistent with the lack of quantitative data, there are no specific, detailed experimental protocols published for the investigation of Liberine's mechanism of action.

For researchers intending to investigate the hypothesized mechanism, standard pharmacological assays would be required. These would include, but are not limited to:

-

Radioligand Binding Assays: To determine the binding affinity and selectivity of Liberine for a panel of receptors, particularly the adenosine A₁, A₂ₐ, A₂ₑ, and A₃ subtypes. This would involve using membranes from cells expressing these receptors and a radiolabeled ligand to compete with unlabeled Liberine.

-

cAMP Accumulation Assays: To assess the functional effect of Liberine on Gs-coupled receptors like A₂ₐ. A functional antagonism would be demonstrated if Liberine inhibits the adenosine-induced increase in intracellular cAMP levels.

-

In Vivo Microdialysis: To measure the effect of Liberine administration on neurotransmitter levels (e.g., dopamine, glutamate) in specific brain regions of animal models.

The following diagram provides a generalized workflow for characterizing a hypothesized receptor antagonist like Liberine.

Conclusion

Liberine (O(2),1,9-trimethyluric acid) is a known purine alkaloid whose biological activity and mechanism of action have not been sufficiently investigated. While its structural similarity to caffeine provides a strong rationale for hypothesizing a role as an adenosine receptor antagonist, this remains speculative. The advancement of Liberine from a known chemical entity to a pharmacologically characterized compound will require rigorous investigation following standard drug discovery protocols, including comprehensive binding and functional assays, to generate the quantitative data necessary to validate any proposed mechanism. Until such studies are published, any discussion of its mechanism of action must be framed with appropriate scientific caution.

References

An In-depth Technical Guide on the Biological Activity of O(2),1,9-Trimethyluric Acid and its Isomer 1,3,7-Trimethyluric Acid

Disclaimer: Scientific literature extensively covers the biological activity of 1,3,7-trimethyluric acid, a major metabolite of caffeine (B1668208). In contrast, information regarding its isomer, O(2),1,9-trimethyluric acid, is exceedingly scarce. This guide first summarizes the limited available data on O(2),1,9-trimethyluric acid and then provides a comprehensive overview of the well-documented biological significance of 1,3,7-trimethyluric acid, serving as a detailed reference for a closely related compound.

Part 1: O(2),1,9-Trimethyluric Acid: A Purine (B94841) Found in Nature

O(2),1,9-trimethyluric acid is a purine derivative that has been identified in the plant kingdom.

Natural Occurrence

O(2),1,9-trimethyluric acid has been isolated from the young leaves of several species of the Coffea genus, including Coffea liberica, C. arnoldiana, and C. dewevrei. Its concentration in these leaves has been reported to vary between 0.01% and 2% of the dry weight[1]. This compound was noted as a newly discovered natural purine at the time of its identification[1].

Synthesis and Identification

The identification of O(2),1,9-trimethyluric acid from natural sources necessitated its chemical synthesis for structural confirmation. The synthesis of this and other isomers was a crucial step in verifying its presence in Coffea leaves[1].

Due to the limited research, no quantitative data on the biological activity, detailed experimental protocols, or established signaling pathways for O(2),1,9-trimethyluric acid are available in the current scientific literature.

Part 2: 1,3,7-Trimethyluric Acid: A Key Metabolite of Caffeine

1,3,7-Trimethyluric acid, also known as 8-oxy-caffeine, is a significant metabolite of caffeine in humans and a subject of extensive research. It is an oxopurine with methyl groups at the 1, 3, and 7 positions[2][3]. While it is a minor metabolite in terms of quantity, its formation is of considerable interest in pharmacology and clinical diagnostics[4].

Metabolism and Biological Significance

In humans, 1,3,7-trimethyluric acid is not produced endogenously but is formed in the liver from the metabolism of caffeine[4]. This process involves the C-8 oxidation of the caffeine molecule and is catalyzed by a group of cytochrome P450 (CYP) enzymes, most notably CYP1A2 and CYP3A4[4][5].

The primary significance of 1,3,7-trimethyluric acid lies in its utility as a non-invasive biomarker for assessing the in vivo activity of CYP3A4[4]. The ratio of 1,3,7-trimethyluric acid to caffeine in plasma or urine is being investigated as a tool to phenotype CYP3A4 activity, which is crucial for personalizing drug therapy, as this enzyme is responsible for the metabolism of a large number of common medications[6].

Quantitative Data

The relationship between the caffeine to 1,3,7-trimethyluric acid (TMU) ratio and CYP3A4 activity has been quantified in clinical studies. The following table summarizes key correlation data.

| Parameter | Time Point (post-caffeine dose) | Correlation Coefficient (r) with Midazolam Clearance (a CYP3A4 marker) | Reference |

| Caffeine/TMU Ratio (Baseline) | 3 hours | 0.82 | [6] |

| Caffeine/TMU Ratio (Baseline) | 4 hours | 0.79 | [6] |

| Caffeine/TMU Ratio (Baseline) | 6 hours | 0.65 | [6] |

| Caffeine/TMU Ratio (Post-Rifampicin) | 3 hours | 0.72 | [6] |

| Caffeine/TMU Ratio (Post-Rifampicin) | 4 hours | 0.87 | [6] |

| Caffeine/TMU Ratio (Post-Rifampicin*) | 6 hours | 0.82 | [6] |

*Rifampicin is a known inducer of CYP3A4 activity.

Experimental Protocols

The quantification of 1,3,7-trimethyluric acid for research and diagnostic purposes typically involves in vitro enzyme assays and analytical chemistry techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the conversion of caffeine to 1,3,7-trimethyluric acid.

-

Preparation of Incubation Mixture:

-

Combine human liver microsomes (HLMs) with a phosphate (B84403) buffer (pH 7.4) in a microcentrifuge tube. The final protein concentration is typically in the range of 0.1-0.5 mg/mL.

-

Add a stock solution of caffeine to achieve the desired substrate concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Start the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a set time (e.g., 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or methanol.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant for analysis.

-

Analytical Quantification using LC-MS/MS

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Employ a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for 1,3,7-trimethyluric acid and an internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of caffeine and a general experimental workflow for its study.

Caption: Metabolic pathway of caffeine leading to the formation of 1,3,7-trimethyluric acid.

Caption: General experimental workflow for the in vitro study of 1,3,7-trimethyluric acid formation.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB [foodb.ca]

- 4. benchchem.com [benchchem.com]

- 5. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]

- 6. Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pharmacology of Lobeline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobeline (B1674988), a piperidine (B6355638) alkaloid derived from the plant Lobelia inflata, presents a complex and multifaceted pharmacological profile.[1] Historically utilized in traditional medicine, its intricate interactions with key neurological targets have positioned it as a compound of significant interest for modern drug development, particularly in the context of substance use disorders. This technical guide provides an in-depth exploration of the pharmacological properties of Lobeline, with a focus on its molecular mechanisms of action, receptor binding affinities, and effects on neurotransmitter systems. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development.

Introduction

Lobeline's pharmacological activity is primarily characterized by its engagement with nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[2] Its classification as a mixed agonist-antagonist at nAChRs, coupled with its potent inhibition of VMAT2, results in a unique modulation of dopaminergic and other neurotransmitter pathways.[1][2] This dual action underscores its potential therapeutic applications, particularly in mitigating the reinforcing effects of psychostimulants.

Molecular Mechanisms of Action

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Lobeline exhibits a high affinity for various nAChR subtypes, acting as a ligand with a complex functional profile.[3][4] It is considered a mixed agonist-antagonist, meaning it can elicit a partial response at these receptors while also blocking the effects of other nicotinic agonists like nicotine (B1678760).[2] This interaction is crucial to its potential role in smoking cessation therapies.

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

A primary mechanism through which Lobeline exerts its effects on the central nervous system is by inhibiting VMAT2.[5][6] VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles for subsequent release.[6] By inhibiting VMAT2, Lobeline disrupts the storage of dopamine, leading to an increase in cytosolic dopamine levels and subsequent metabolism.[2][7] This action is thought to underlie its ability to attenuate the effects of psychostimulants like amphetamine.[2]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of Lobeline at its key molecular targets.

Table 1: Lobeline Binding Affinities (Ki)

| Target | Radioligand | Tissue/System | Ki (nM) | Reference(s) |

| nAChR (α4β2*) | [³H]-Nicotine | Rat Brain | 4.4 | [2] |

| nAChR | [³H]-Nicotine | - | 4 | [3][4] |

| µ-Opioid Receptor | [³H]DAMGO | Guinea Pig Brain | 740 | [6] |

Table 2: Lobeline Functional Potencies (IC50/EC50)

| Assay | Effect | Tissue/System | Potency (µM) | Reference(s) |

| [³H]Dopamine Overflow (Nicotine-Evoked) | Inhibition | Rat Striatal Slices | ~1 | [5] |

| ⁸⁶Rb⁺ Efflux (Nicotine-Evoked) | Inhibition | Thalamic Synaptosomes | 0.7 | [5] |

| [³H]Dopamine Uptake (Synaptosomal) | Inhibition | Rat Striatum | 80 | [7] |

| [³H]Dopamine Uptake (Vesicular) | Inhibition | Rat Striatum | 0.88 | [7] |

| [³H]Dihydrotetrabenazine Binding | Inhibition | Rat Striatal Vesicle Membranes | 0.90 | [8] |

| Dopamine Release (Methamphetamine-Evoked) | Inhibition | Rat Striatal Slices | 0.42 | [8] |

| Morphine-Activated K⁺ Current | Inhibition | Xenopus Oocytes (MOR-1/GIRK2) | 1.1 | [6] |

| Dopamine Release | Evocation | Rat Striatal Synaptic Vesicles | 25.3 | [8] |

Signaling Pathways

The interaction of Lobeline with its molecular targets initiates downstream signaling cascades that ultimately alter neuronal function.

Experimental Protocols

Radioligand Binding Assay for VMAT2

This protocol outlines the determination of Lobeline's binding affinity for VMAT2 using [³H]dihydrotetrabenazine ([³H]DTBZ).

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]dihydrotetrabenazine (Radioligand)

-

Unlabeled tetrabenazine (B1681281) (for non-specific binding)

-

Lobeline solutions of varying concentrations

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and centrifugation.

-

Binding Reaction: In a 96-well plate, combine the prepared membranes, [³H]DTBZ at a fixed concentration, and varying concentrations of Lobeline. For determining non-specific binding, use a high concentration of unlabeled tetrabenazine instead of Lobeline.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Lobeline and subsequently calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Purine Alkaloid Liberine: Natural Occurrence, Biosynthesis, and Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the purine (B94841) alkaloid liberine (O2,1,9-Trimethyluric Acid). It details its discovery within the context of caffeine (B1668208) metabolism, its natural sources in various plant species, and its biosynthetic pathway. The document outlines detailed experimental protocols for the extraction, isolation, and identification of liberine from plant matrices. Furthermore, it discusses its putative mechanism of action based on its structural similarity to other methylxanthines and methylurates. All quantitative data are presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Discovery and Chemical Identity

Liberine, chemically known as 2-methoxy-1,9-dimethyl-7H-purine-6,8-dione, is a purine alkaloid and a metabolite of caffeine.[] Its identification is part of the broader research into the complex array of methylxanthines and methylurates present in various plant species, particularly within the Coffea genus.[2][3][4] While less studied than its precursors caffeine and theacrine, liberine is significant for understanding the complete metabolic fate of caffeine in plants.

Table 1: Chemical and Physical Properties of Liberine

| Property | Value |

| CAS Number | 56119-16-5[][5][6][7][8] |

| Molecular Formula | C₈H₁₀N₄O₃[][5][6] |

| Molecular Weight | 210.19 g/mol [][5][6] |

| IUPAC Name | 2-methoxy-1,9-dimethyl-7H-purine-6,8-dione[][6] |

| Melting Point | 269-273°C[] |

| Density | 1.6±0.1 g/cm³[] |

Natural Sources and Biosynthesis

Liberine is found as a minor alkaloid in several plant species, primarily in the Coffea genus, and has also been reported in Camellia sinensis (tea).[2][6] Its presence is often associated with other purine alkaloids like caffeine, theobromine, theophylline, theacrine, and methylliberine (B55574).[2][4]

Table 2: Natural Plant Sources of Liberine and Related Alkaloids

| Plant Species | Family | Plant Part | Reported Alkaloids |

| Coffea arabica | Rubiaceae | Beans, Leaves | Caffeine, Theobromine, Theophylline, Paraxanthine, Liberine, Methylliberine[2] |

| Coffea canephora (Robusta) | Rubiaceae | Beans, Leaves | Caffeine, Theobromine, Theophylline, Paraxanthine, Liberine, Methylliberine[2] |

| Coffea liberica | Rubiaceae | Leaves, Seeds | Theacrine, Methylliberine, Liberine[2][3][9] |

| Coffea dewevrei | Rubiaceae | Leaves | Theacrine, Methylliberine, Liberine[2][3][9] |

| Camellia assamica var. kucha | Theaceae | Leaves | Theacrine, Caffeine, Methylliberine[2] |

| Camellia sinensis | Theaceae | Leaves | Caffeine, Theobromine, Theophylline, Liberine[6] |

Biosynthetic Pathway

Liberine is a terminal metabolite in a specific branch of purine alkaloid metabolism in certain plants. The pathway begins with caffeine and proceeds through successive oxidations and methylations. Caffeine is first converted to theacrine, which is then metabolized to methylliberine, the direct precursor to liberine.[4][10]

Caption: Metabolic conversion of caffeine to liberine.[10]

Experimental Protocols

The following protocols are adapted from established methods for the isolation and identification of related purine alkaloids, such as methylliberine, and are applicable to liberine.[2]

Extraction of Liberine from Plant Material

This protocol provides a general procedure for the extraction of purine alkaloids from plant sources.

Materials:

-

Dried and powdered plant material (e.g., Coffea liberica leaves)

-

n-hexane

-

Soxhlet extractor

-

Rotary evaporator

Procedure:

-

Defatting: Place 100 g of dried plant powder in a Soxhlet extractor and defat with n-hexane for 6-8 hours to remove lipids and other nonpolar compounds. Air-dry the defatted material.[2]

-

Alkaloid Extraction: Subject the defatted plant material to Soxhlet extraction with a 1:1 (v/v) mixture of dichloromethane and methanol for 8-10 hours.[2]

-

Concentration: Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.[2]

Isolation and Purification

A combination of chromatographic techniques is required to isolate liberine from the crude extract.

3.2.1. High-Speed Counter-Current Chromatography (HSCCC)

Instrumentation:

-

Preparative HSCCC system

Two-Phase Solvent System:

-

A mixture of hexane-dichloromethane-methanol-water (1:5:4:2, v/v/v/v) is a suitable starting point. The system should be thoroughly mixed and allowed to equilibrate before use.[2]

Procedure:

-

Dissolve the crude extract in a small volume of the lower phase of the solvent system.

-

Load the sample onto the HSCCC column.

-

Perform the separation and collect fractions.

-

Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing liberine.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Instrumentation:

-

Preparative HPLC system with a C18 column and a UV detector.

Mobile Phase:

-

A gradient elution using a mixture of water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid) should be optimized for the best separation.[2]

Procedure:

-

Pool and concentrate the liberine-containing fractions from HSCCC.

-

Dissolve the concentrated sample in the initial mobile phase composition and filter through a 0.45 µm filter.[2]

-

Inject the sample onto the preparative C18 column.

-

Perform the gradient elution and collect the fractions corresponding to the liberine peak.[2]

-

Concentrate the collected fractions to yield purified liberine.

Caption: Workflow for the isolation and purification of liberine.

Identification and Characterization

The identity and purity of the isolated liberine must be confirmed using analytical techniques.

-

Analytical HPLC: Assess the purity of the isolated compound by comparing its retention time with a certified reference standard using an analytical HPLC system with a C18 column.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for identification and quantification. The mass spectrometer can be operated in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) transitions of liberine.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy can be used to elucidate the chemical structure of the isolated compound and confirm it is liberine.

Putative Mechanism of Action

Direct pharmacological studies on liberine are scarce. However, its structural similarity to caffeine, theacrine, and methylliberine suggests that it likely acts as a modulator of adenosine (B11128) receptors.[3][11] Methylxanthines like caffeine are well-known antagonists of adenosine A₁ and A₂A receptors, leading to increased neuronal firing and the release of neurotransmitters like dopamine (B1211576) and norepinephrine. The methylurate theacrine also modulates these receptors.[11] It is hypothesized that liberine shares this mechanism, potentially with a different affinity and selectivity profile for the adenosine receptor subtypes.

Caption: Putative mechanism of action for liberine.

References

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Liberine - CAS - 56119-16-5 | Axios Research [axios-research.com]

- 6. Liberine | C8H10N4O3 | CID 46926249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Liberine | 56119-16-5 | GCA11916 | Biosynth [biosynth.com]

- 8. biomall.in [biomall.in]

- 9. scispace.com [scispace.com]

- 10. memphis.edu [memphis.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Endogenous Function of Gibberellins in Plants

Introduction

Gibberellins (B7789140) (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development.[1][2] First discovered in the 1920s by Japanese scientists studying the "bakanae" or "foolish seedling" disease of rice, which caused excessive elongation, gibberellins were later identified as endogenous regulators in plants.[1][3][4][5] Over 130 different gibberellins have been identified from plants, fungi, and bacteria, although only a few are biologically active.[2] This guide provides a comprehensive overview of the endogenous functions of gibberellins, their signaling pathways, and the experimental methodologies used to study them, tailored for researchers, scientists, and drug development professionals.

Core Functions of Gibberellins

Gibberellins are involved in a wide array of developmental processes throughout the lifecycle of a plant. Their primary functions include:

-

Stem Elongation: GAs are renowned for their role in promoting stem and internode elongation.[1][2] They stimulate both cell division and cell elongation to produce taller plants.[6]

-

Seed Germination: Gibberellins are critical for breaking seed dormancy and promoting germination.[1][6][7] They stimulate the production of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the seed to nourish the growing embryo.[2][5][6]

-

Flowering and Fruit Development: GAs can influence the transition from the vegetative to the reproductive phase, promoting flowering in many plant species.[1][2][3][4] They also play a role in fruit set and development, often in conjunction with another plant hormone, auxin.[7]

-

Pollen Development and Tube Growth: Gibberellins are essential for pollen maturation and the successful growth of the pollen tube, which is necessary for fertilization.

Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway operates through a derepression mechanism. In the absence of GA, a class of transcriptional regulators known as DELLA proteins act as repressors of GA-responsive genes, thereby inhibiting growth. When bioactive GA is present, it binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This GA-GID1 complex then interacts with the DELLA proteins. This interaction leads to the polyubiquitination of DELLA proteins by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2 as the F-box protein) and their subsequent degradation by the 26S proteasome. The degradation of DELLA repressors allows for the expression of GA-responsive genes, leading to various growth and developmental responses.

References

- 1. plantcelltechnology.com [plantcelltechnology.com]

- 2. Gibberellin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 4. Gibberellin Signaling in Plants – The Extended Version - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. youtube.com [youtube.com]

The Liberine Biosynthesis Pathway in Coffea: A Technical Guide for Researchers

For Immediate Release

Preamble: This technical guide provides an in-depth exploration of the biosynthesis of liberine and its precursors in Coffea species. As direct research on the complete liberine biosynthetic pathway is nascent, this document synthesizes current knowledge on the well-established caffeine (B1668208) biosynthesis pathway and integrates emerging evidence to propose a putative pathway for liberine formation. This guide is intended for researchers, scientists, and drug development professionals investigating purine (B94841) alkaloid metabolism in plants.

Introduction to Liberine and Related Purine Alkaloids in Coffea

Coffea, a genus renowned for its production of the stimulant caffeine, also synthesizes a diverse array of other purine alkaloids. Among these are methylliberine (B55574) and liberine, which are structurally related to caffeine and theacrine. Methylliberine (O(2),1,7,9-tetramethylurate) is a purine alkaloid found in low concentrations in various Coffea plants and is considered a metabolite of caffeine.[1] Theacrine, another methylurate, is also found in the leaves of certain Coffea species, including Coffea liberica and Coffea dewevrei.[2] Radioactive tracer studies in Coffea leaves suggest a developmental metabolic progression where caffeine is first accumulated, then converted to theacrine, and subsequently to liberine, likely via a methylliberine intermediate.[3][4] This guide will first detail the well-characterized core caffeine biosynthesis pathway before postulating the subsequent metabolic steps leading to liberine.

The Core Purine Alkaloid Biosynthesis Pathway: Caffeine Synthesis

The primary pathway for caffeine biosynthesis in Coffea is a four-step process that begins with xanthosine, a derivative of purine nucleotide metabolism. This pathway is catalyzed by a series of S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases (NMTs).[5]

The established reaction sequence is as follows:

-

Xanthosine is methylated to form 7-methylxanthosine .

-

7-methylxanthosine is converted to 7-methylxanthine .

-

7-methylxanthine is methylated to produce 3,7-dimethylxanthine (Theobromine) .

-

Theobromine (B1682246) undergoes a final methylation to yield 1,3,7-trimethylxanthine (Caffeine) .[5]

The key enzymes in this pathway are:

-

Xanthosine methyltransferase (XMT): Catalyzes the first methylation step.

-

7-methylxanthine-N-methyltransferase (MXMT), also known as theobromine synthase: Catalyzes the third step.

-

Dimethylxanthine methyltransferase (DXMT), also known as caffeine synthase: Catalyzes the final step.[5][6]

These NMTs have been characterized in several Coffea species, including C. arabica, C. canephora, and C. liberica.[5][7]

Figure 1: The core caffeine biosynthesis pathway in Coffea species.

Proposed Biosynthesis Pathway of Methylliberine and Liberine

Building upon the caffeine pathway, evidence suggests a downstream metabolic cascade leading to the formation of methylliberine and liberine. This proposed pathway involves the conversion of caffeine to theacrine, which is then further metabolized.[3][4] While the specific enzymes for these latter steps in Coffea have not been fully characterized, they are hypothesized to be specialized methyltransferases and other modifying enzymes.

The proposed pathway is as follows:

-

Caffeine is converted to 1,3,7-methyluric acid .

-

1,3,7-methyluric acid is methylated to form 1,3,7,9-tetramethyluric acid (Theacrine) .

-

Theacrine is then metabolized to O(2),1,7,9-tetramethyluric acid (Methylliberine) .

-

Methylliberine is subsequently converted to O(2),1,9-tetramethyluric acid (Liberine) .[3][4]

This multi-stage process highlights a dynamic interplay of purine alkaloid metabolism, particularly in the developing leaves of Coffea plants.[3][8]

Figure 2: Proposed metabolic pathway for liberine biosynthesis from caffeine.

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the enzymes in the proposed liberine-specific portion of the pathway are not yet available in the scientific literature. However, kinetic parameters for the core N-methyltransferases of caffeine biosynthesis in Coffea arabica have been determined and are summarized below.

| Enzyme | Substrate | Product | Km (µM) | Reference |

| CaXMT1 | Xanthosine | 7-methylxanthosine | 78 | [9] |

| CaMXMT2 | 7-methylxanthine | Theobromine | 251 | [9] |

| CaDXMT1 | Theobromine | Caffeine | 1,222 | [9] |

Experimental Protocols

The study of liberine biosynthesis necessitates a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments cited or relevant to this field of research.

N-methyltransferase (NMT) Activity Assay

This protocol is adapted from methods used to characterize caffeine biosynthetic enzymes.[9]

Objective: To determine the catalytic activity of NMTs involved in purine alkaloid biosynthesis.

Materials:

-

Protein extract from Coffea tissues or recombinant NMT enzyme.

-

Tris-HCl buffer (50 mM, pH 8.0).

-

Substrate (e.g., xanthosine, 7-methylxanthine, theobromine) at 500 µM.

-

S-adenosyl-L-[methyl-14C]methionine (14C-SAM), 16 µM.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare a 25 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 500 µM substrate, 16 µM 14C-SAM, and the enzyme preparation.

-

Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 2M HCl.

-

Extract the radiolabeled product by adding 1 mL of a chloroform:isopropanol (3:2, v/v) mixture and vortexing thoroughly.

-

Centrifuge to separate the phases and transfer the organic (lower) phase to a clean scintillation vial.

-

Evaporate the solvent under a stream of nitrogen.

-

Add scintillation cocktail to the vial and quantify the incorporated radioactivity using a liquid scintillation counter.

-

Calculate enzyme activity based on the amount of radiolabeled product formed per unit time per amount of protein.

Purine Alkaloid Analysis by HPLC-MS/MS

This protocol outlines a general method for the quantification of methylliberine, theacrine, and caffeine in biological samples, based on established procedures.[4]

Objective: To separate and quantify purine alkaloids in plant extracts or plasma samples.

Materials:

-

HPLC system coupled with a tandem mass spectrometer (MS/MS).

-

Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Methanol (B129727) for sample extraction.

-

Internal standard (e.g., caffeine-13C3).

Procedure:

-

Sample Preparation: Extract plant tissue or plasma samples with methanol containing the internal standard. Centrifuge to pellet debris and collect the supernatant.

-

Chromatographic Separation:

-

Inject the prepared sample onto the C18 column.

-

Elute the analytes using a gradient of Mobile Phase A and B. A typical gradient might start at a low percentage of B, increasing linearly over several minutes to elute the compounds of interest.

-

Set the column temperature (e.g., 40°C) and flow rate (e.g., 0.4 mL/min) as appropriate for the column and system.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Define the precursor-to-product ion transitions for each analyte. For example:

-

Caffeine: m/z 195.1 -> 138.0

-

Theacrine: m/z 225.1 -> 168.0

-

Methylliberine: m/z 225.1 -> 168.0

-

-

Optimize MS parameters (e.g., collision energy, cone voltage) for each transition.

-

-

Quantification: Construct a calibration curve using standards of known concentrations. Quantify the analytes in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Gene Expression Analysis by Real-Time PCR (RT-qPCR)

This protocol describes a general workflow for analyzing the transcript levels of NMT genes.[1]

Objective: To quantify the relative expression of genes involved in liberine and caffeine biosynthesis in different plant tissues or under various conditions.

Materials:

-

Coffea tissue samples.

-

RNA extraction kit.

-

DNase I.

-

cDNA synthesis kit.

-

RT-qPCR instrument.

-

SYBR Green or probe-based qPCR master mix.

-

Gene-specific primers for target NMT genes and a reference (housekeeping) gene.

Procedure:

-

RNA Extraction: Isolate total RNA from Coffea tissues using a suitable kit, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

RT-qPCR:

-

Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and qPCR master mix.

-

Run the reaction on an RT-qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination and a melt curve analysis (for SYBR Green) to verify primer specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Cq) values for the target and reference genes.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCq method, normalizing the expression of the target gene to the reference gene.

-

Figure 3: General experimental workflow for the characterization of NMTs.

Conclusion and Future Directions

The biosynthesis of liberine in Coffea appears to be an extension of the well-documented caffeine metabolic pathway, proceeding through the intermediate theacrine and the direct precursor methylliberine. While the core pathway to caffeine is well understood, the subsequent steps to liberine are less characterized, presenting a compelling area for future research.

Key areas for further investigation include:

-

Enzyme Discovery and Characterization: Isolation and functional characterization of the specific enzymes (e.g., oxidases, methyltransferases) responsible for the conversion of caffeine to theacrine, and theacrine to methylliberine and liberine in Coffea.

-

Quantitative Metabolomics: Comprehensive profiling of purine alkaloids across different Coffea species, tissues, and developmental stages to quantify the flux through the liberine pathway.

-

Transcriptomic Analysis: Gene expression studies, particularly in Coffea liberica, to identify candidate genes co-expressed with known caffeine biosynthesis genes.[5]

Elucidating the complete liberine biosynthesis pathway will not only enhance our fundamental understanding of plant secondary metabolism but may also open new avenues for the development of novel compounds with unique physiological properties for the pharmaceutical and nutraceutical industries.

References

- 1. tandfonline.com [tandfonline.com]

- 2. memphis.edu [memphis.edu]

- 3. memphis.edu [memphis.edu]

- 4. medrxiv.org [medrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Safety of Short-Term Supplementation with Methylliberine (Dynamine®) Alone and in Combination with TeaCrine® in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

An In-depth Technical Guide to the Structural Elucidation of the Liberine Molecule

Foreword

Liberine, a purine (B94841) alkaloid found in certain species of the Coffea genus, represents a fascinating, albeit lesser-known, member of the methylxanthine family. This technical guide provides a comprehensive overview of the structural elucidation of Liberine, also known by its systematic names O(2),1,9-trimethyluric acid and 2-methoxy-1,9-dimethyl-7H-purine-6,8-dione. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the isolation, characterization, and synthesis of this unique molecule. While the original research laid the foundational understanding of Liberine's structure, this guide consolidates that information with modern analytical perspectives and provides detailed, representative experimental protocols.

Introduction to Liberine

Liberine is a purine alkaloid with the chemical formula C₈H₁₀N₄O₃ and a molecular weight of 210.19 g/mol .[1] It was first isolated from the young leaves of several Coffea species, including Coffea liberica, C. arnoldiana, and C. dewevrei.[2] Unlike its more famous counterparts, caffeine (B1668208) and theobromine, Liberine is a methyluric acid, distinguished by a methoxy (B1213986) group at the C2 position of the purine ring. Its identification was a notable piece of natural product chemistry, requiring the synthesis of its isomers to confirm the structure unambiguously.[2]

Structural Elucidation

The definitive structural elucidation of Liberine was a process of isolation from a natural source followed by spectroscopic analysis and confirmation through the synthesis of its isomers.

The initial isolation of Liberine was reported in a 1975 study by Wanner and his colleagues. The process, typical for the extraction of alkaloids from plant material, is outlined below.

Experimental Workflow for the Isolation of Liberine

Caption: Workflow for the isolation and purification of Liberine from Coffea leaves.

While the original 1975 publication does not provide detailed spectra, it mentions the use of mass spectrometry (MS), thin-layer chromatography (TLC), and infrared (IR) spectroscopy to characterize the isolated compound and compare it with synthetic isomers.

Table 1: Physicochemical and Spectroscopic Data for Liberine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₄O₃ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| IUPAC Name | 2-methoxy-1,9-dimethyl-7H-purine-6,8-dione | [1] |

| CAS Number | 56119-16-5 | [1] |

| Appearance | White solid | [2] |

| Melting Point | 269-273°C | |

| IR (KBr, cm⁻¹) | 1721, 1690, 1619, 1570 | [2] |

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a new compound. For Liberine (C₈H₁₀N₄O₃), the expected exact mass would be approximately 210.0753 g/mol .

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified Liberine is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, typically forming a protonated molecule [M+H]⁺.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.

-

Detection: The detector records the abundance of each ion, generating a high-resolution mass spectrum that allows for the precise determination of the molecular formula.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of pure Liberine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400-600 MHz). This includes:

-

¹H NMR: To identify the number and chemical environment of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to map out the complete molecular structure.

-

-

Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, baseline correction) and the resulting spectra are analyzed to assign all proton and carbon signals to the corresponding atoms in the Liberine molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Liberine

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N1-CH₃ | 3.4 - 3.6 | 30 - 32 |

| N9-CH₃ | 3.2 - 3.4 | 28 - 30 |

| O2-CH₃ | 3.9 - 4.1 | 55 - 57 |

| C2 | - | 158 - 160 |

| C4 | - | 150 - 152 |

| C5 | - | 105 - 107 |

| C6 | - | 155 - 157 |

| C8 | - | 152 - 154 |

Note: These are predicted values and may differ from experimental data.

Synthesis of Liberine and its Isomers

The unambiguous structural assignment of Liberine was heavily reliant on the synthesis of its possible isomers. The original research paper describes the synthesis of several trimethyluric acid isomers to compare their properties with the natural isolate. A general synthetic approach for purine alkaloids often involves the Traube purine synthesis or modifications of existing purine scaffolds.

Experimental Protocol for a General Purine Synthesis (Traube Synthesis)

This protocol outlines a generalized Traube synthesis, which can be adapted for the synthesis of various purine derivatives.

-

Condensation: A 4,5-diaminopyrimidine (B145471) is condensed with a one-carbon component, such as formic acid, to form the imidazole (B134444) ring of the purine.

-

Cyclization: The intermediate is then cyclized, often under heating, to yield the purine core.

-

Functional Group Interconversion: Subsequent steps involve the introduction or modification of functional groups, such as methylation of nitrogen atoms and conversion of hydroxyl groups to methoxy groups, to arrive at the final target molecule.

Biosynthesis and Potential Signaling Pathway

Liberine is a metabolite in the purine alkaloid pathway in certain Coffea species. It is believed to be synthesized from caffeine via theacrine.

Proposed Biosynthetic Pathway of Liberine

Caption: A proposed biosynthetic pathway for the formation of Liberine from caffeine in Coffea species.

The precise biological activity and signaling pathways of Liberine are not well-characterized. However, like other methylxanthines, it is plausible that it may interact with adenosine (B11128) receptors or phosphodiesterases, although this remains to be experimentally verified.

Conclusion

The structural elucidation of Liberine is a classic example of natural product chemistry, combining isolation, spectroscopic analysis, and synthetic chemistry to unambiguously determine the structure of a novel molecule. While much of the detailed spectroscopic and biological data for Liberine remains to be fully explored and published, this guide provides a comprehensive framework based on the foundational research and general principles of purine alkaloid chemistry. Further research into the synthesis, biological activity, and pharmacological potential of Liberine could open new avenues in drug discovery and our understanding of the diverse roles of purine alkaloids in nature.

References

An In-depth Technical Guide to the Physicochemical Properties of Liberine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liberine, systematically known as O(2),1,9-trimethyluric acid, is a purine (B94841) alkaloid naturally occurring in plants such as coffee beans, tea, and cocoa beans. It is also recognized as a minor metabolite of caffeine (B1668208) in humans. As a member of the methylxanthine family, which includes prominent compounds like caffeine, theophylline, and theobromine, Liberine's physicochemical properties are of significant interest for its potential pharmacological and metabolic roles. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Liberine, detailed experimental methodologies for their determination, and its relevant metabolic context.

Physicochemical Properties

The following table summarizes the available quantitative data for Liberine (O(2),1,9-trimethyluric acid) and its close isomer, 1,3,7-trimethyluric acid. It is crucial to note that much of the available data is computationally predicted, and experimental values for Liberine are scarce.

Table 1: Physicochemical Properties of Liberine and Related Compounds

| Property | Liberine (O(2),1,9-trimethyluric acid) | 1,3,7-Trimethyluric Acid (Isomer) | Data Type |

| Molecular Formula | C₈H₁₀N₄O₃[1] | C₈H₁₀N₄O₃[2] | - |

| Molar Mass | 210.19 g/mol [1] | 210.19 g/mol [2] | - |

| Melting Point | 269-273°C | ≥ 300 °C[3] | Experimental |

| Water Solubility | Data Not Available | 5.5 mg/mL at 15 °C[2] | Experimental |

| logP (Octanol-Water Partition Coefficient) | -0.9[4] | -0.37[2] | Computed (XLogP3)[4] / Experimental[2] |

| pKa (Strongest Acidic) | Data Not Available | 8.46[5] | Computed (ChemAxon)[5] |

| pKa (Strongest Basic) | Data Not Available | -5.7[5] | Computed (ChemAxon)[5] |

| Polar Surface Area | 74.2 Ų[4] | 72.96 Ų[5] | Computed |

| Hydrogen Bond Donor Count | 1[6] | 1[5] | Computed |

| Hydrogen Bond Acceptor Count | 3[6] | 3[5] | Computed |

| Rotatable Bond Count | 0[6] | 0[5] | Computed |

Experimental Protocols

Detailed experimental protocols specifically for Liberine are not widely published. However, based on standard methodologies for analogous purine alkaloids, the following protocols can be adapted for the determination of its key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the water solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of Liberine is added to a known volume of deionized water in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed and diluted. The concentration of Liberine in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the dissociation constants (pKa) of ionizable compounds.

-

Sample Preparation: A precise amount of Liberine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For complex molecules, specialized software can be used to derive pKa values from the titration data.

Determination of Lipophilicity (logP) by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating the octanol-water partition coefficient (logP).

-

Column and Mobile Phase: A C18 stationary phase column is typically used. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system to determine their retention times. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.

-

Sample Analysis: A solution of Liberine is injected into the HPLC system under the same conditions, and its retention time is measured.

-

Calculation: The retention factor (k') for Liberine is calculated from its retention time and the column dead time. The logP of Liberine is then determined by interpolation from the calibration curve.

Quantification in Biological Matrices (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules like Liberine in complex biological samples (e.g., plasma, urine).

-

Sample Preparation:

-

Protein Precipitation: For plasma samples, a simple protein precipitation is performed by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard. The mixture is vortexed and centrifuged to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, LLE or SPE can be employed to extract and concentrate the analyte.

-

-

Chromatographic Separation: The supernatant from the sample preparation step is injected into an LC system, typically with a C18 column, to separate Liberine from other endogenous components. A gradient elution with a mobile phase of water and an organic solvent (both often containing a small amount of formic acid to improve ionization) is commonly used.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The instrument is set to monitor specific precursor-to-product ion transitions for both Liberine and the internal standard in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of Liberine in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolic Pathway

Liberine is a metabolite of caffeine. The metabolism of caffeine is complex and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor[1][7]. The formation of trimethyluric acids, including Liberine and its isomers, is a minor pathway of caffeine metabolism, accounting for approximately 15% of the initial dose[1][7]. This pathway involves the C-8 hydroxylation of the caffeine molecule.

The diagram above illustrates the primary metabolic pathways of caffeine. The major route involves demethylation to paraxanthine, theobromine, and theophylline. A smaller fraction of caffeine undergoes C-8 hydroxylation by enzymes such as CYP1A2, CYP2E1, and CYP3A4 to form 1,3,7-trimethyluric acid and its isomers, including Liberine[3].

Conclusion

Liberine (O(2),1,9-trimethyluric acid) is a naturally occurring purine alkaloid and a minor human metabolite of caffeine. While its basic chemical identity is established, a comprehensive experimental characterization of its physicochemical properties is still lacking in the scientific literature. The data presented in this guide, including computed values and information on its isomer 1,3,7-trimethyluric acid, provide a valuable starting point for researchers. The generalized experimental protocols offer a framework for the systematic investigation of Liberine's solubility, pKa, lipophilicity, and quantification in biological systems. Further research is warranted to fully elucidate the physicochemical profile of Liberine and to understand its potential biological significance beyond its role as a caffeine metabolite.

References

- 1. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]

- 4. Liquid chromatographic method for the simultaneous determination of caffeine and fourteen caffeine metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB [foodb.ca]

- 6. Trimethyluric acid | C8H10N4O3 | CID 89514338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

In Silico Modeling of Liberine Receptor Binding: A Technical Guide

Disclaimer: As of the latest literature review, "Liberine" and the "Liberine Receptor (LBR)" are considered hypothetical entities for the purpose of this guide. The following sections outline a robust, standard workflow for the in silico modeling and experimental validation of a novel ligand-receptor interaction, using the hypothetical LBR as a case study. The principles, protocols, and data structures are based on established methodologies for G-Protein Coupled Receptors (GPCRs).

Introduction to the Liberine Receptor (LBR)

For the context of this guide, the Liberine Receptor (LBR) is a novel, putative Class A G-Protein Coupled Receptor (GPCR). GPCRs are a large family of transmembrane proteins that play a crucial role in signal transduction, making them prominent drug targets.[1][2] LBR is hypothesized to be coupled to the Gαs subunit, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[3][4] This guide will detail the computational modeling of the binding interaction between LBR and its putative agonist, Liberine, and describe the subsequent experimental protocols required for model validation.

In Silico Modeling Workflow

The in silico workflow aims to build a three-dimensional model of the LBR and predict how Liberine binds to it. This process involves three main stages: homology modeling, molecular docking, and molecular dynamics simulations.[5][6][7]

Homology Modeling of the LBR

Since no experimental structure for LBR exists, a homology model must be constructed based on the known structures of similar GPCRs.[6][8]

Methodology:

-

Template Selection: The amino acid sequence of LBR is used to search the Protein Data Bank (PDB) for suitable template structures. Key criteria for template selection include high sequence identity (>40% is ideal), similar structural features (e.g., conserved proline kinks in helices), and the functional state of the template (active or inactive).[5] For LBR, the active-state structure of the β2-adrenergic receptor (PDB ID: 3P0G) could be a suitable template.

-

Sequence Alignment: The LBR sequence is aligned with the template sequence. Accurate alignment of the seven transmembrane (7TM) helices is critical.[5]

-

Model Building: Using the alignment and the template structure, a 3D model of LBR is generated using software like MODELLER or online servers such as SWISS-MODEL or GPCR-ModSim.[9]

-

Loop Modeling: The extracellular and intracellular loops, which often have low sequence identity with the template, are modeled de novo.[10]

-

Model Refinement and Validation: The generated model is assessed for its stereochemical quality using tools like PROCHECK and Ramachandran plots. The model may be refined through energy minimization to resolve any steric clashes.

Molecular Docking of Liberine

Molecular docking predicts the preferred binding pose and affinity of Liberine within the LBR binding pocket.[11][12]

Methodology:

-

Receptor and Ligand Preparation: The LBR model is prepared by adding hydrogen atoms and assigning partial charges. The 3D structure of Liberine is generated and optimized.

-

Binding Site Prediction: The putative orthosteric binding site within the transmembrane helices is identified, often guided by conserved residues in related receptors.[11]

-

Docking Simulation: Software such as AutoDock Vina or Glide is used to dock Liberine into the identified binding site.[11][12] The program samples multiple conformations and orientations (poses) of the ligand and scores them based on a scoring function that estimates binding affinity.

-

Pose Analysis: The resulting poses are analyzed. The top-scoring poses are visually inspected to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical residues in the binding pocket are plausible.

References

- 1. cusabio.com [cusabio.com]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. sinobiological.com [sinobiological.com]

- 4. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 5. Methods for the development of in silico GPCR models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homology Modeling of Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showcasing Modern Molecular Dynamics Simulations of Membrane Proteins Through G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homology Modeling of GPCRs | Springer Nature Experiments [experiments.springernature.com]

- 9. GPCR-ModSim - GPCR-ModSim [memprot.gpcr-modsim.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preliminary Toxicity Profile of Liberine: A Hypothetical Technical Guide

Disclaimer: As of December 2025, a comprehensive search of scientific literature and toxicology databases yielded no information on a compound named "Liberine." Therefore, this document is presented as a hypothetical technical guide for researchers, scientists, and drug development professionals. The data, protocols, and pathways described herein are illustrative examples based on established toxicological methodologies and are intended to serve as a template for the evaluation of a novel chemical entity.

Introduction

The preclinical toxicological assessment of any new chemical entity (NCE) is a critical step in the drug development process.[1][2] This evaluation aims to identify potential hazards, characterize dose-response relationships, and determine a safe starting dose for first-in-human studies.[1][3] This guide provides a hypothetical framework for the initial toxicity assessment of "Liberine," a fictional compound. The primary objectives of these preliminary studies are to evaluate its in vitro cytotoxicity, genotoxic potential, and acute systemic toxicity in an animal model.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are a foundational component of early toxicity screening, offering a rapid and cost-effective means to evaluate a compound's potential to cause cell death.[3]

Hypothetical Cytotoxicity Data

The following table summarizes hypothetical cytotoxicity data for Liberine across three distinct human cell lines, representing key organ systems.

| Cell Line | Assay Type | Endpoint | IC₅₀ (µM) |

| HepG2 (Liver) | MTT | Cell Viability | 35.2 |

| HEK293 (Kidney) | Neutral Red | Cell Viability | 58.1 |

| SH-SY5Y (Neuronal) | LDH Release | Cell Lysis | 72.4 |

Table 1: Hypothetical in vitro cytotoxicity data for Liberine. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of Liberine required to inhibit the biological process by 50%.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[5][7]

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[3][8]

-

Compound Treatment: Prepare serial dilutions of Liberine in complete cell culture medium. Remove the existing medium from the wells and replace it with the Liberine-containing medium. Incubate the plate for 48 hours.[3]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[5] Incubate for 4 hours at 37°C.[4][5]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the purple formazan crystals.[3][8] Mix thoroughly to ensure complete solubilization.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][7]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, such as gene mutations and chromosomal damage.[9]

Hypothetical Genotoxicity Data

The following table summarizes the hypothetical genotoxicity profile of Liberine from two standard in vitro assays.

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Negative |

| In Vitro Micronucleus Test | Human Lymphocytes | With and Without | Negative |

Table 2: Hypothetical genotoxicity data for Liberine. The Ames test assesses for gene mutations, while the micronucleus test evaluates chromosomal damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that employs several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine.[10][11] Mutagenicity is assessed by the compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[10][12]

-

Strain Preparation: Prepare overnight cultures of S. typhimurium tester strains (e.g., TA98 and TA100).[10]

-

Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the liver.[12][13]

-

Exposure: In a test tube, combine the bacterial culture, the test compound (Liberine) at various concentrations, and either the S9 mixture or a buffer.[11] Include positive and negative controls.[11]

-

Plating: After a brief incubation, mix the contents with molten top agar (B569324) and pour it onto minimal glucose agar plates (which lack histidine).[13]

-

Incubation: Incubate the plates at 37°C for 48 hours.[10]

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.[11]

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to identify substances that cause damage to chromosomes or the mitotic apparatus.[14][15] This damage can result in the formation of small, membrane-bound DNA fragments known as micronuclei in the cytoplasm of interphase cells.[16]

-

Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) and treat them with various concentrations of Liberine, with and without S9 metabolic activation.[17]

-

Cytokinesis Block: Add Cytochalasin B to the cultures. This agent blocks cytokinesis (the final step of cell division), resulting in the accumulation of binucleated cells. This ensures that the cells analyzed have completed one round of mitosis.[14][16]

-

Harvesting and Staining: After an appropriate incubation period, harvest the cells, fix them onto microscope slides, and stain them with a DNA-specific dye.[17]

-

Scoring: Using a microscope, score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.[14][16] A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Acute Systemic Toxicity

Acute systemic toxicity studies in animal models are conducted to assess the potential adverse effects of a single high dose of a compound and to determine the median lethal dose (LD₅₀).[3]

Hypothetical Acute Oral Toxicity Data (Rodent Model)

This study is designed based on the OECD 423 (Acute Toxic Class Method) guideline.[18]

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |

| 300 | 3 | 0/3 | No observable adverse effects |

| 2000 | 3 | 1/3 | Lethargy, piloerection within 4 hours |

| 5000 | 3 | 3/3 | Severe lethargy, ataxia, mortality within 24 hours |

Table 3: Hypothetical acute oral toxicity data for Liberine in rats. The results suggest an estimated LD₅₀ between 2000 and 5000 mg/kg, classifying the substance under GHS Category 5 or Unclassified.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD 420)

The Fixed Dose Procedure is an alternative to the classical LD₅₀ test that aims to identify a dose causing evident toxicity without mortality, thereby reducing animal use and suffering.[19]

-

Animal Selection: Use healthy, young adult female rats, as they are often slightly more sensitive.[19] Acclimatize the animals to laboratory conditions for at least 5 days.[20]

-

Sighting Study: A preliminary sighting study is performed to identify the appropriate starting dose for the main study. Dosing starts at levels such as 5, 50, 300, or 2000 mg/kg.[19]

-

Dosing: Administer Liberine orally via gavage in a single dose.[21][22] Animals should be fasted prior to dosing.[21]

-

Observation: Observe animals individually during the first 30 minutes, periodically during the first 24 hours, and then daily for a total of 14 days.[21] Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.[19]

-

Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any organ abnormalities.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary toxicity assessment of a novel compound.

Hypothetical Signaling Pathway of Toxicity

This diagram illustrates a hypothetical mechanism by which Liberine could induce cytotoxicity, involving the activation of c-Jun N-terminal kinase (JNK), a key mediator in stress-induced cell death.[23]

Conclusion